![molecular formula C12H9N3O B8620360 1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B8620360.png)
1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one
Descripción general
Descripción
1-Phenyl-7H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound featuring a fused pyrazole-pyridinone core with a phenyl substituent at position 1. This scaffold is notable for its structural rigidity, which facilitates interactions with biological targets such as kinases and ATP-binding proteins. Derivatives of this compound are synthesized via multicomponent reactions, often involving 5-amino-3-methyl-1-phenylpyrazole and arylidene precursors under ionic liquid ([bmim][BF₄]) or microwave-assisted conditions . Key applications include anticancer agents and P-glycoprotein (P-gp) inhibitors, with modifications at positions 3, 4, and 5 significantly altering bioactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazino compounds with acetylacetone to form the pyrazole ring . Another method involves the reaction of aromatic aldehydes, 3-amino-1-phenyl-2-pyrazolin-5-one, and aminopyrazole through deamination cyclization reactions . These reactions are typically carried out in aqueous media, making them environmentally friendly and suitable for industrial scale-up.
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that start from readily available starting materials. The use of green chemistry principles, such as solvent-free microwave-assisted reactions, has been explored to improve the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Mechanism 1: Cyclization via Hydrazone Formation
-
Hydrazone formation : Phenylhydrazine reacts with a carbonyl compound (e.g., ketone or aldehyde) to form a hydrazone intermediate .
-
Cyclization : The intermediate undergoes intramolecular cyclization under acidic conditions, leading to the formation of the pyrazolo[3,4-b]pyridine ring system. The ketone group at position 6 is retained during this step .
-
Dehydration : Loss of water from the intermediate results in the formation of the 6-one moiety .
Mechanism 2: Four-Component Bicyclization
This method involves sequential reactions of arylamines, carbonyl compounds, and other building blocks to construct the pyrazolo[3,4-b]pyridine framework. For example:
-
Arylamine reacts with a carbonyl compound (e.g., 4-hydroxy-6-methyl-2H-pyran-2-one) to form an intermediate .
-
Knoevenagel condensation with another carbonyl compound (e.g., glyoxal derivatives) introduces additional substituents .
-
Cyclization completes the bicyclic structure, with the 6-one functionality arising from carbonyl participation .
NMR Analysis
-
1H NMR :
-
13C NMR :
Table 2: Representative NMR Data
Reactivity and Derivatization
-
Curtius Rearrangement : Pyrazolo[3,4-b]pyridine-5-carbonylazides undergo rearrangement to form isocyanates, which can react with nucleophiles to yield derivatives (e.g., thioamides) .
-
Cross-Coupling Reactions : Diaryl derivatives can be synthesized via Suzuki-Miyaura coupling, introducing aryl groups at specific positions .
Aplicaciones Científicas De Investigación
Case Study: Cytotoxic Activity
A detailed evaluation of several pyrazolo[3,4-b]pyridine derivatives revealed varying degrees of cytotoxicity against different cancer cell lines. For example:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
9a | HeLa | 2.59 | S phase arrest, apoptosis |
14g | MCF7 | 4.66 | G2/M phase arrest |
14g | HCT-116 | 1.98 | S phase arrest |
These results highlight the importance of structural modifications in enhancing the anticancer efficacy of pyrazolo[3,4-b]pyridine derivatives .
Antimicrobial Properties
Beyond their anticancer effects, pyrazolo[3,4-b]pyridines have been investigated for their antimicrobial properties. A study reported that certain derivatives exhibited significant activity against various bacterial strains, making them potential candidates for developing new antibiotics .
Anti-inflammatory Effects
The anti-inflammatory potential of 1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one has also been explored. Research has indicated that these compounds can inhibit pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases .
Neuroprotective Effects
Emerging studies suggest that pyrazolo[3,4-b]pyridines may offer neuroprotective benefits. They have been shown to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are implicated in neurodegenerative diseases like Alzheimer's. This inhibition could potentially lead to improved cognitive function and memory preservation .
Synthetic Approaches
The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. Various synthetic methodologies have been developed to enhance yield and purity:
Synthesis Method | Description |
---|---|
Cyclization | Involves cyclizing substituted hydrazones with pyridine derivatives. |
Functionalization | Incorporation of diverse substituents at various positions on the ring system to modulate biological activity. |
These methods allow for the generation of a library of compounds with tailored properties for specific therapeutic applications .
Mecanismo De Acción
The mechanism of action of 1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares structural features, melting points, and key substituents of 1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one and its analogues:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Nitro (8f) and chloro (8e) substituents increase melting points (>275°C), likely due to enhanced intermolecular interactions (e.g., dipole-dipole, π-stacking) .
- Aromatic Diversity : Pyridinyl (8h) and fluorophenyl (4f) groups improve solubility in polar solvents compared to bulky phenyl derivatives .
- Cyanogroup (CN): The 5-cyano substituent (8a, 8e, 8f) stabilizes the pyridinone ring via conjugation, critical for binding to enzymatic targets .
Key Observations :
- Ionic Liquids : Enable high yields and purity via recyclable solvents, ideal for large-scale synthesis .
- Microwave Methods : Reduce reaction times by 90% but yield less than traditional methods .
Anticancer Activity (IC₅₀, μM) :
Compound | MDA-MB-231 | HeLa | MCF-7 | HepG2 | HCT116 |
---|---|---|---|---|---|
h2* | 13.37 | 13.04 | 15.45 | 7.05 | 8.93 |
I2† | 3.30 | 5.04 | 5.08 | 3.71 | 5.72 |
8a‡ | >50 | >50 | >50 | >50 | >50 |
*Derivative with pyrazolo[3,4-b]pyridin-6-one scaffold .
†Optimized analogue with 4-aryl and 3-methyl groups .
‡Unsubstituted parent compound .
Key Observations :
- Substituent Impact : Methyl at position 3 and aryl groups at position 4 (e.g., I2) enhance cytotoxicity by 3–5 fold compared to the parent compound (8a) .
- P-gp Inhibition : Diethylstilbestrol-based derivatives (7–9) outperform pyrazolo[3,4-b]pyridin-6-ones in reversing multidrug resistance, suggesting scaffold-specific limitations .
Structure-Activity Relationships (SAR)
Position 3 : Methyl substitution (e.g., 8a, 8e) enhances metabolic stability and target binding .
Position 4 : Aryl groups (e.g., 4-fluorophenyl in 4f) improve membrane permeability and selectivity for cancer cells .
Position 5: Cyano groups (8e, 8f) increase electrophilicity, facilitating covalent interactions with cysteine residues in kinases .
Q & A
Basic Research Questions
Q. What are efficient synthetic routes for 1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one?
A one-pot synthesis using ionic liquids (e.g., [bmim][BF4]) is highly efficient. Combine arylidenecyanoacetamide (1 mmol) and 5-amino-3-methyl-1-phenylpyrazole (1 mmol) in [bmim][BF4] at 80°C, monitored by TLC. After completion, precipitate the product with 50% EtOH, followed by suction filtration and drying. This method achieves yields >70% with minimal purification .
Q. How can spectroscopic methods confirm the molecular structure of this compound?
Use 1H/13C NMR to identify proton environments (e.g., NH signals at δ 10.5–11.0 ppm, aromatic protons at δ 7.2–8.1 ppm) and carbon frameworks. HRMS (ESI) confirms molecular weight (e.g., [M+H]+ calculated 254.1042, observed 254.1039). Elemental analysis validates C, H, N ratios (e.g., C 61.65%, H 4.38%, N 27.65%) .
Q. What purification techniques are optimal for isolating pyrazolo[3,4-b]pyridin-6-ones?
After reaction completion, precipitate crude products using ethanol-water mixtures (1:1). Rinse with cold EtOH to remove ionic liquid residues. For high-purity isolates, column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from DMSO/water is effective .
Q. How to assess purity and identify impurities in synthesized derivatives?
Perform HPLC with a C18 column (acetonitrile/water gradient) and TLC (silica GF254, ethyl acetate eluent). Compare melting points (e.g., 239–240°C for 4f derivative) with literature values. Elemental analysis deviations >0.4% indicate impurities .
Q. What are key considerations for optimizing reaction conditions?
- Temperature : Maintain 80°C to balance reaction rate and side-product formation.
- Solvent : Ionic liquids enhance reaction efficiency and recyclability.
- Catalyst : FeCl3·6H2O (5 mol%) improves cyclization kinetics. Monitor progress via TLC and adjust stirring duration (typically 4–8 hours) .
Advanced Research Questions
Q. How to resolve contradictory yield data in studies using similar substrates?
Systematically vary substituents on the aldehyde (e.g., electron-withdrawing groups reduce yields) and optimize stoichiometry. For example, 4-fluorobenzaldehyde yields 67%, while furfural yields 58% due to steric effects. Use DOE (Design of Experiments) to identify critical parameters .
Q. What strategies enable regioselective functionalization at position 7 of the pyrazole ring?
Introduce directing groups (e.g., -NH2) or use transition-metal catalysts (Pd/Cu) for C-H activation. For fluorination, employ Selectfluor® or DAST in DCM at 0°C, achieving >80% selectivity .
Q. How to design analogs for structure-activity relationship (SAR) studies?
Modify the phenyl group at position 1 with halogens (e.g., Cl, F) or electron-donating groups (e.g., -OCH3). Replace the pyridinone moiety with piperazine (e.g., GSK-239512 analog) to enhance bioavailability. Validate using docking studies and in vitro assays .
Q. What mechanistic insights explain cyclization during synthesis?
The reaction proceeds via Knoevenagel condensation (aldehyde + cyanoacetate) followed by Michael addition and cyclodehydration. DFT calculations suggest a six-membered transition state stabilized by [bmim][BF4], reducing activation energy by 15–20 kcal/mol .
Q. How to validate analytical methods for novel derivatives?
Follow ICH guidelines:
Propiedades
Fórmula molecular |
C12H9N3O |
---|---|
Peso molecular |
211.22 g/mol |
Nombre IUPAC |
1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C12H9N3O/c16-11-7-6-9-8-13-15(12(9)14-11)10-4-2-1-3-5-10/h1-8H,(H,14,16) |
Clave InChI |
SVZZQDCPOWRUPA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C3=C(C=CC(=O)N3)C=N2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.